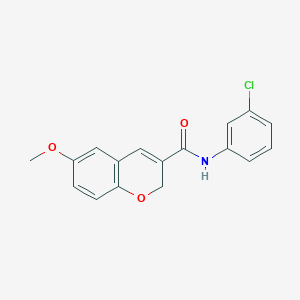

N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This particular compound features a 3-chlorophenyl group and a 6-methoxy substituent on the chromene ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide typically involves the condensation of 3-chlorobenzoyl chloride with 6-methoxy-2H-chromene-3-carboxylic acid in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with ammonia or an amine to form the final carboxamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Formation of 6-hydroxy-2H-chromene-3-carboxamide.

Reduction: Formation of N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-amine.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

- N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxylic acid

- N-(3-chlorophenyl)-6-hydroxy-2H-chromene-3-carboxamide

- N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-amine

Uniqueness

N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the 3-chlorophenyl group and the 6-methoxy substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.

Biological Activity

N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C18H16ClNO3

- Key Functional Groups : Methoxy group, carboxamide group, and a chlorophenyl substituent.

These structural elements contribute to its unique biological properties, making it a candidate for various pharmacological studies.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, leading to reduced cell proliferation and induction of apoptosis.

- Receptor Modulation : It can modulate receptor functions by interacting with binding sites, affecting various signaling pathways involved in inflammation and cancer progression.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. Several studies have reported its effectiveness against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| PC-3 (Prostate) | 0.16 - 6.16 | Induction of apoptosis |

| MCF-7 (Breast) | 10 - 33 | Tubulin destabilization |

| A549 (Lung) | Not specified | Apoptosis induction |

In a comparative study, the compound showed potent inhibition of c-Met kinase activity with IC50 values ranging from 0.25 to 10.30 nM, indicating its potential as a targeted therapy for cancers associated with c-Met signaling .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, contributing to its therapeutic potential in inflammatory diseases.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown that it has significant activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent bactericidal effects .

Case Studies and Research Findings

- Anticancer Study : A study evaluated the anticancer potential of this compound against multiple cancer cell lines. The results indicated that the compound induced apoptosis in treated cells, evidenced by morphological changes and increased apoptotic markers .

- Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between the compound and target enzymes, providing insights into its inhibitory mechanisms. These studies suggest that the chlorine atom in the structure enhances binding affinity to specific targets involved in cancer progression .

- Comparative Efficacy : When compared to standard anticancer agents, this compound displayed superior efficacy in certain assays, highlighting its potential as a novel therapeutic agent .

Q & A

Q. Basic: How can synthetic routes for N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide be optimized to improve yield and purity?

Methodological Answer:

Optimization involves systematic variation of reaction parameters such as temperature (e.g., 60–100°C), solvent polarity (polar aprotic solvents like DMF or THF), and catalyst selection (e.g., Lewis acids like AlCl₃). Design of Experiments (DoE) approaches, such as factorial design, can identify critical factors affecting yield. For example, highlights the use of catalyst screening to enhance purity, while emphasizes multi-step reaction monitoring via TLC or HPLC to isolate intermediates effectively .

Q. Basic: What analytical techniques are recommended for characterizing this compound’s structural integrity?

Methodological Answer:

Combined spectroscopic and chromatographic methods are essential:

- NMR (¹H/¹³C) to confirm substitution patterns (e.g., methoxy and chlorophenyl groups).

- HPLC-MS for purity assessment and detection of byproducts.

- X-ray crystallography (if single crystals are obtainable) for unambiguous structural confirmation, as demonstrated in for related chromene derivatives .

Q. Basic: Which in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

Standard assays include:

- Antimicrobial screening (MIC assays against Gram+/Gram- bacteria).

- Cytotoxicity testing (MTT assay on cancer cell lines like MCF-7 or HeLa).

- Enzyme inhibition studies (e.g., kinase or protease targets via fluorescence-based assays). and detail protocols for dose-response curves and IC₅₀ calculations .

Q. Advanced: How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?

Methodological Answer:

SAR requires systematic substitution of functional groups (e.g., replacing methoxy with nitro or halogens) followed by bioactivity profiling. Computational tools (e.g., molecular docking) can predict binding affinities to targets like DNA topoisomerases. compares analogs with varying substituents, revealing that electron-withdrawing groups enhance anticancer activity .

Q. Advanced: How should researchers address contradictions in reported solubility or bioactivity data?

Methodological Answer:

Discrepancies often arise from differences in:

- Purity : Use HPLC to verify compound integrity (≥95% purity).

- Assay conditions : Standardize solvent (DMSO concentration), cell lines, and incubation times. notes solubility challenges, recommending pre-formulation studies with co-solvents (e.g., cyclodextrins) .

Q. Advanced: What in vivo models are appropriate for validating therapeutic potential?

Methodological Answer:

Prioritize pharmacokinetic (PK) profiling in rodent models to assess bioavailability and metabolic stability. For anticancer studies, xenograft models (e.g., nude mice with implanted tumors) are standard. underscores the need for dose optimization and toxicity monitoring (e.g., liver/kidney function tests) .

Q. Advanced: Which techniques are effective for studying molecular interactions with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for binding affinity measurements.

- Cryo-EM or X-ray crystallography to resolve compound-target complexes. suggests coupling these with mutagenesis studies to identify critical binding residues .

Q. Advanced: How can degradation pathways and stability under physiological conditions be analyzed?

Methodological Answer:

Conduct forced degradation studies under varied pH, temperature, and light exposure. Use LC-MS/MS to identify degradation products. Accelerated stability testing (40°C/75% RH) over 4–6 weeks can predict shelf-life, as outlined in for related carboxamides .

Q. Advanced: What strategies are recommended for resolving enantiomeric mixtures of this compound?

Methodological Answer:

Chiral chromatography (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) or enzymatic resolution (lipases/esterases) can separate enantiomers. demonstrates the use of X-ray crystallography to confirm absolute configuration post-separation .

Q. Advanced: How can mechanistic toxicity studies be designed to identify off-target effects?

Methodological Answer:

- Transcriptomics/proteomics to map gene/protein expression changes in treated cells.

- Reactive oxygen species (ROS) assays to assess oxidative stress.

- hERG channel inhibition assays for cardiotoxicity screening. recommends cross-validating findings with in silico toxicity prediction tools like ProTox-II .

Properties

IUPAC Name |

N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3/c1-21-15-5-6-16-11(8-15)7-12(10-22-16)17(20)19-14-4-2-3-13(18)9-14/h2-9H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLAXVSKBZDEMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(=C2)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.